5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzoyl Groups: The methoxybenzoyl groups are introduced via Friedel-Crafts acylation, where methoxybenzoyl chloride reacts with the piperazine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Final Coupling and Cyclization: The final step involves coupling the piperazine derivative with the oxazole precursor, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
- 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperazine ring : Commonly associated with various pharmacological activities.
- Oxazole moiety : Known for its diverse biological properties.
- Methoxy groups : These enhance lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that compounds containing oxazole and piperazine derivatives exhibit a wide range of biological activities. The following table summarizes key activities related to this compound:
Biological Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
Antimicrobial | Displays activity against both bacterial and fungal strains. |
Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |
Enzyme inhibition | Inhibits specific enzymes linked to disease processes, including HDACs and COX. |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Receptors : The piperazine ring can interact with neurotransmitter receptors, influencing signaling pathways relevant to pain and mood regulation.
- Enzyme Modulation : The oxazole structure may inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
- Cytotoxicity : The compound has shown selective cytotoxicity in various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
- Antimicrobial Properties : Research has shown that oxazole derivatives possess significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a lead for developing new antimicrobial agents .
- Inflammation Reduction : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Activity Profile |
---|---|
5-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole | Moderate anticancer activity; effective against Gram-positive bacteria. |
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-thiazole | Stronger anti-inflammatory effects; less cytotoxicity observed. |
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-18-7-3-16(4-8-18)21-25-20(15-24)23(31-21)27-13-11-26(12-14-27)22(28)17-5-9-19(30-2)10-6-17/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQCDRSAHLTKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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